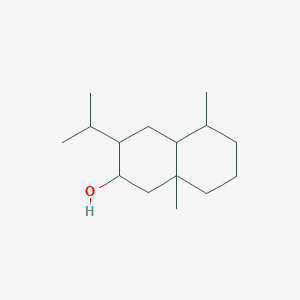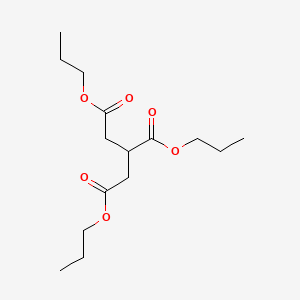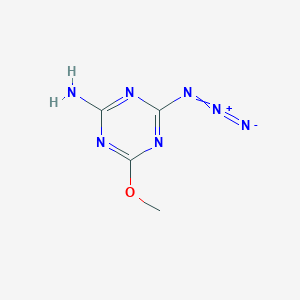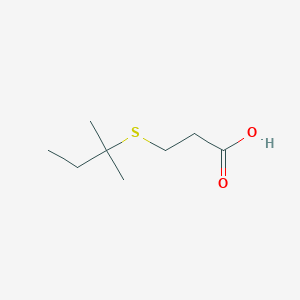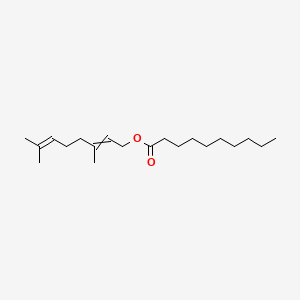
3,7-Dimethylocta-2,6-dien-1-YL decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylocta-2,6-dien-1-YL decanoate, also known as geranyl decanoate, is an ester compound with the molecular formula C20H36O2 and a molecular weight of 308.4986 g/mol . This compound is characterized by its unique structure, which includes a decanoate ester linked to a geranyl group. It is commonly used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylocta-2,6-dien-1-YL decanoate typically involves the esterification of geraniol (3,7-dimethylocta-2,6-dien-1-ol) with decanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,7-Dimethylocta-2,6-dien-1-YL decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed under basic conditions.
Major Products:
Oxidation: Geranyl aldehyde or geranyl carboxylic acid.
Reduction: Geranyl alcohol.
Substitution: Various substituted geranyl derivatives.
Applications De Recherche Scientifique
3,7-Dimethylocta-2,6-dien-1-YL decanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and cosmetics due to its pleasant aroma and stability
Mécanisme D'action
The mechanism of action of 3,7-Dimethylocta-2,6-dien-1-YL decanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparaison Avec Des Composés Similaires
Geraniol: 3,7-Dimethylocta-2,6-dien-1-ol, the alcohol counterpart of geranyl decanoate.
Geranyl acetate: An ester similar to geranyl decanoate but with an acetate group instead of a decanoate group.
Geranyl butyrate: Another ester with a butyrate group
Uniqueness: 3,7-Dimethylocta-2,6-dien-1-YL decanoate is unique due to its longer carbon chain (decanoate) compared to other similar esters, which imparts different physical and chemical properties, such as higher boiling point and enhanced stability .
Propriétés
Numéro CAS |
10471-94-0 |
|---|---|
Formule moléculaire |
C20H36O2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
3,7-dimethylocta-2,6-dienyl decanoate |
InChI |
InChI=1S/C20H36O2/c1-5-6-7-8-9-10-11-15-20(21)22-17-16-19(4)14-12-13-18(2)3/h13,16H,5-12,14-15,17H2,1-4H3 |
Clé InChI |
ICAWXCQTUNYABR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OCC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


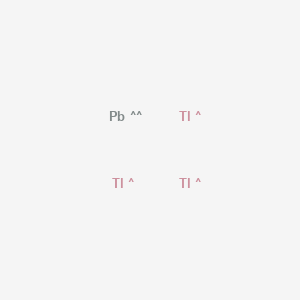
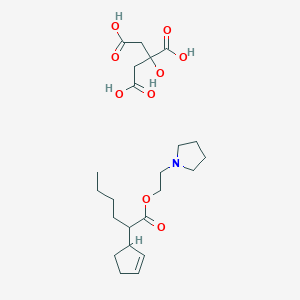
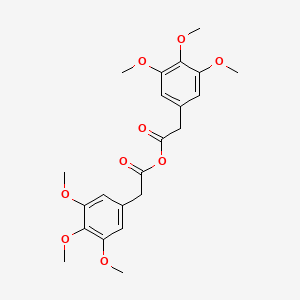

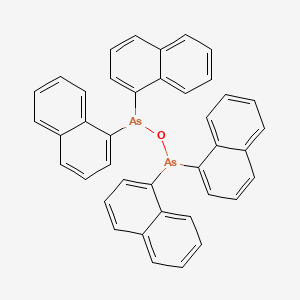
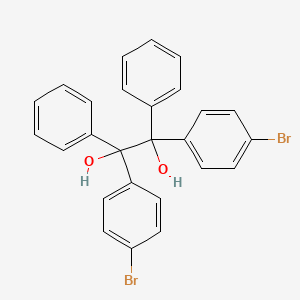
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)
